Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxy Group: This is achieved through a substitution reaction where a methoxy group is introduced into the molecule.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4R)-4-(2-hydroxy-2-oxoethyl)pyrrolidine-2-carboxylate
- Methyl (2S,4R)-4-(2-chloro-2-oxoethyl)pyrrolidine-2-carboxylate
- Methyl (2S,4R)-4-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-13-8(11)4-6-3-7(10-5-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHSNMLONUTDR-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@H](NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.